molecular formula C16H20F3NO4S B2971213 9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1396862-40-0

9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2971213
CAS No.: 1396862-40-0
M. Wt: 379.39
InChI Key: JWTGUNZGYHSSKJ-UHFFFAOYSA-N
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Description

9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[55]undecane is a complex organic compound that features a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multi-step organic reactions. One common method includes the reaction of barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot, multi-component reaction catalyzed by triethylamine (Et3N) . The reaction conditions, such as temperature and catalyst concentration, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing, temperature control, and purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dioxa-9-azaspiro[5.5]undecane: A similar spirocyclic compound without the trifluoromethyl and sulfonyl groups.

    2,4-Dioxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with different oxygen positions.

    Trifluoromethylbenzyl derivatives: Compounds with the trifluoromethylbenzyl group but different core structures.

Uniqueness

The uniqueness of 9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane lies in its combination of functional groups and spirocyclic structure. The trifluoromethyl group imparts unique electronic properties, while the sulfonyl group enhances solubility and reactivity. The spirocyclic core provides structural rigidity, making it a valuable scaffold for drug design and material science applications.

Properties

IUPAC Name

9-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4S/c17-16(18,19)14-4-2-13(3-5-14)12-25(21,22)20-8-6-15(7-9-20)23-10-1-11-24-15/h2-5H,1,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTGUNZGYHSSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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